molecular formula C15H18FN5 B1438567 {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine CAS No. 1039891-92-3

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

货号: B1438567
CAS 编号: 1039891-92-3
分子量: 287.34 g/mol
InChI 键: DOGGULQIPCBSKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine is a high-purity chemical compound supplied for laboratory research use. With the CAS Registry Number 1039891-92-3 , this reagent has a molecular formula of C15H18FN5 and a molecular weight of 287.34 g/mol . Its structure features a fluorinated phenylmethanamine core linked to a pyrimidin-2-yl piperazine group, a motif often explored in medicinal chemistry for its potential to interact with biological targets . Compounds containing pyrimidine and piperazine substructures are frequently investigated in early-stage drug discovery for their potential as kinase inhibitors . As such, this chemical serves as a versatile and valuable building block (intermediate) for researchers in the synthesis and development of novel bioactive molecules . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Datasheet (SDS) and handle the material in accordance with all applicable local and national regulations.

属性

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5/c16-13-10-12(11-17)2-3-14(13)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGULQIPCBSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CN)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Substitution on Fluoro-Substituted Aromatic Rings

A common approach involves nucleophilic aromatic substitution (SNAr) where the 3-fluoro-4-substituted phenyl derivative is reacted with a piperazine bearing a pyrimidin-2-yl substituent. This method exploits the electron-deficient aromatic ring to facilitate substitution.

  • Example Reaction: The reaction of 3-fluoro-4-chloromethylbenzene derivatives with 1-(pyrimidin-2-yl)piperazine under basic conditions to form the target compound.
  • Solvents: Acetone or DMF (dimethylformamide) are often used as solvents.
  • Bases: Potassium carbonate or other mild bases facilitate the reaction.
  • Temperature: Room temperature to moderate heating (25–80°C) depending on the reactivity of substrates.
  • Reaction Time: Several hours to overnight, monitored by TLC or HPLC.

Piperazine Derivative Synthesis and Functionalization

The pyrimidin-2-ylpiperazine intermediate is typically prepared by:

  • Reacting piperazine with 2-chloropyrimidine under reflux conditions.
  • Purification by crystallization or column chromatography.

This intermediate is then coupled with the fluoro-substituted benzylamine or benzyl halide derivative to yield the final product.

Detailed Example from Literature

A related synthesis reported for 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives involves:

  • Stirring a mixture of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salt of appropriate piperazine dithiocarbamate in acetone.
  • Potassium carbonate serves as the base.
  • The reaction proceeds at room temperature.
  • After completion (monitored by TLC), the mixture is poured into ice water, and the precipitate is filtered and crystallized from ethanol to obtain pure products.

While this exact method is for a related compound, it demonstrates mild conditions and efficient isolation techniques applicable to the target compound.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Piperazine functionalization Piperazine + 2-chloropyrimidine Ethanol or DMF Reflux (80–100°C) 6–12 hours Purification by crystallization
Aromatic substitution 3-Fluoro-4-chloromethylbenzene + pyrimidin-2-ylpiperazine Acetone or DMF RT to 80°C 4–24 hours Base: K2CO3; monitored by TLC/HPLC
Methanamine introduction Reduction of nitro/nitrile or substitution Various (ethanol, water) RT to reflux Several hours Purification by filtration/crystallization

Research Findings and Optimization Notes

  • Reaction Efficiency: Mild bases like potassium carbonate provide efficient substitution with minimal side reactions.
  • Purification: Crystallization from ethanol or column chromatography on silica gel (eluent mixtures such as CHCl3/MeOH/NH4OH) yield high-purity products.
  • Spectroscopic Confirmation: Structures are confirmed by NMR, IR, and mass spectrometry.
  • Physicochemical Properties: Computational tools (e.g., Molinspiration) predict favorable drug-like properties for derivatives with this scaffold.

化学反应分析

Types of Reactions

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Pyrimidin-2-yl vs. Pyridin-2-yl Derivatives

  • {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine Key feature: Pyrimidin-2-yl substituent on piperazine. Molecular formula: C₁₅H₁₇FN₅ (calculated).
  • N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543)

    • Key feature : Pyridin-2-yl substituent with a trifluoromethyl group at position 3.
    • Molecular formula : C₂₄H₂₂F₄N₆O.
    • Pharmacology : Demonstrated anti-tuberculosis activity (MIC: 0.12 µg/mL against M. tuberculosis) .
    • Comparison : The pyridine ring in ND-11543 introduces a bulkier, electron-withdrawing trifluoromethyl group, which may enhance metabolic stability but reduce solubility compared to the pyrimidine variant .

Fluorophenyl vs. Trifluoromethylphenyl Derivatives

  • This compound

    • Substituent : Fluorine at phenyl position 3.
    • Impact : Fluorine’s small size and electronegativity improve membrane permeability and bioavailability.
  • D3 (N-(((3aR,4R,6R,6aR)-2,2-dimethyl-6-(6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)-4-methylbenzenesulfonamide) Key feature: 4-Trifluoromethylphenyl substituent on piperazine. Pharmacology: Targets Mycobacterium tuberculosis adenosine kinase (IC₅₀: <10 nM).

Methanamine vs. Carboxamide/Sulfonamide Derivatives

  • This compound

    • Functional group : Primary amine (-CH₂NH₂).
    • Advantage : Facilitates protonation at physiological pH, improving solubility and interaction with acidic binding pockets.
  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

    • Key feature : Carboxamide linkage to a cyclopentyl scaffold.
    • Pharmacology : Designed for CNS targets (e.g., serotonin/dopamine receptors).
    • Comparison : The carboxamide group introduces rigidity and hydrogen-bonding capacity, which may enhance selectivity but reduce synthetic accessibility .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Key Pharmacological Activity Reference
Target compound ~297.3 ~2.1 Potential CNS/modulator -
ND-11543 510.5 ~3.8 Anti-tuberculosis (MIC: 0.12 µg/mL)
D3 ~650 ~4.5 M. tuberculosis inhibitor (IC₅₀ <10 nM)
{2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine ~312.3 ~2.3 Serotonin receptor ligand (Ki: <100 nM)

生物活性

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine, also known by its IUPAC name, is a fluorinated aromatic compound with significant potential in medicinal chemistry. This compound features a piperazine ring substituted with a pyrimidine group, which contributes to its biological activity. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Basic Information

PropertyDetails
Molecular FormulaC15H17FN4
Molecular Weight288.32 g/mol
CAS Number1038724-53-6
IUPAC Name{3-fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the piperazine ring enhances its binding affinity to specific targets, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Interaction with Receptors

Research indicates that compounds similar to this compound often target serotonin receptors and other G-protein coupled receptors (GPCRs). This interaction can influence neurotransmitter release and affect various physiological processes such as mood regulation and pain perception.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds. For instance, derivatives containing piperazine and pyrimidine moieties have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • Inhibition of Staphylococcus aureus : Compounds structurally related to this compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1.4 µM against S. aureus strains, indicating potent antibacterial effects .
  • Activity Against E. coli : Studies reported that certain derivatives exhibited MIC values around 200 nM against E. coli, showcasing their potential as effective antibacterial agents .

Anticancer Potential

There is emerging evidence suggesting that the compound may possess anticancer properties through its ability to inhibit specific kinases involved in tumor growth and proliferation. Preliminary results indicate that modifications to the piperazine ring can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameBiological ActivityUnique Features
{3-Fluoro-4-[4-(pyridin-2-yl)piperazin-1-yl]phenyl}methanolModerate antibacterialPyridine instead of pyrimidine
{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}ethanolLower activityEthanol group instead of methanol

常见问题

Q. What are the established synthetic routes for {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine and its intermediates?

Answer: The synthesis of structurally analogous compounds involves:

  • Reductive amination : Reduction of imine intermediates using NaBH₄ in methanol (e.g., conversion of imines to amines in , compounds 4a–4c).
  • Piperazine coupling : Substitution reactions with pyrimidine derivatives (e.g., 4-(pyridin-2-yl)piperazine in ).
  • Purification : Silica gel chromatography and spectroscopic validation (IR, NMR, LC/MS) .

Q. Example Protocol :

React 3-fluoro-4-aminophenylmethanamine with 1-(pyrimidin-2-yl)piperazine under reflux in acetonitrile.

Purify via column chromatography (ethyl acetate:hexane, 3:7).

Confirm structure using 1H^1H-NMR (aromatic protons at δ 7.2–8.5 ppm) and LC/MS (M⁺ = 342.4 g/mol).

Q. How can researchers validate the structural integrity of this compound?

Answer: Standard characterization methods include:

  • Spectroscopy :
    • IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-F bonds (~1250 cm⁻¹).
    • NMR : Aromatic protons (δ 6.5–8.5 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and methanamine CH₂ (δ 3.8–4.2 ppm) .
  • Mass spectrometry : LC/MS for molecular ion confirmation.
  • Elemental analysis : Validate C, H, N, and F composition.

Q. What preliminary pharmacological targets are suggested for this compound?

Answer: Based on structural analogs:

  • Kinase inhibition : Pyrimidinyl-piperazine derivatives target ERK1/2 (e.g., SCH772984 in , IC₅₀ = 1–4 nM) .
  • Wnt/β-catenin pathway : Piperidine-methanamine derivatives (e.g., ) enhance bone formation via β-catenin agonism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer: Key strategies:

  • Substituent variation : Modify the pyrimidine ring (e.g., chloro or methoxy groups) to enhance target binding (, though BenchChem is excluded, the method is valid).
  • Pharmacophore modeling : Align with known kinase inhibitors (e.g., ERK1/2 in ) to predict binding pockets.
  • In vitro assays : Test analogues in cell-based models (e.g., osteoblast differentiation for Wnt agonism) .

Table 1 : Example SAR Modifications

PositionModificationObserved Effect (Hypothetical)
Pyrimidine C2CH₃ → ClIncreased kinase inhibition
Piperazine N4H → CF₃Improved metabolic stability

Q. What experimental designs resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Dose-response curves : Use multiple cell lines (e.g., cancer vs. normal) to assess selectivity ().
  • Off-target screening : Employ proteome-wide assays (e.g., KINOMEscan) to identify non-specific binding.
  • Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., RCSB PDB ligands in ) .

Q. How can in vivo pharmacokinetics and efficacy be evaluated?

Answer:

  • Pharmacokinetics :
    • Oral bioavailability : Administer in ovariectomized rats (e.g., ’s 5 mg/kg dose, Tₘₐₓ = 2–4 hr) .
    • Metabolic stability : Use liver microsomes to assess CYP450 interactions.
  • Efficacy models :
    • Bone formation : Trabecular bone volume measurement via µCT.
    • Antitumor activity : Xenograft models with ERK-dependent tumors.

Q. What analytical methods confirm compound purity and stability?

Answer:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Stability studies :
    • Accelerated degradation (40°C/75% RH for 4 weeks).
    • Mass spectrometry to identify degradation products (e.g., oxidative deamination).

Q. How does the fluorophenyl group influence target specificity?

Answer:

  • Electron-withdrawing effect : Fluorine enhances binding to polar kinase pockets (e.g., ERK1/2’s ATP-binding site in ) .
  • Metabolic resistance : Reduces CYP-mediated oxidation compared to non-fluorinated analogs.

Contradictions and Mitigation

  • Varied bioactivity in analogs : For example, piperazine-phenyl derivatives may show Wnt agonism () or kinase inhibition (). Mitigate via target-specific assays (e.g., TOPFlash for Wnt, kinase inhibition ELISAs).
  • Synthetic yields : Low yields in reductive amination () can be improved using Pd-catalyzed coupling () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine
Reactant of Route 2
Reactant of Route 2
{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。